molecular formula C22H28BrNO5 B4039616 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4039616
M. Wt: 466.4 g/mol
InChI Key: MGACUJNDSGHACT-UHFFFAOYSA-N
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Description

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromonaphthalene moiety linked to a piperidine ring via an oxybutyl chain, with oxalic acid as a counterion.

Scientific Research Applications

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with butyl alcohol to form 1-bromonaphthalen-2-yl butyl ether. The final step involves the reaction of this ether with 3-methylpiperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.

    Reduction: The bromine atom can be reduced to form naphthalene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthalene derivatives

    Substitution: Hydroxyl, amino, or alkyl-substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the piperidine ring can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: A simpler compound with similar structural features but lacking the piperidine and oxybutyl groups.

    4-Bromo-1-naphthaleneboronic acid: Contains a bromonaphthalene moiety but with a boronic acid group instead of the piperidine and oxybutyl groups.

Uniqueness

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine is unique due to its combination of a bromonaphthalene moiety with a piperidine ring and an oxybutyl chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 1-bromonaphthalene or 4-bromo-1-naphthaleneboronic acid.

Properties

IUPAC Name

1-[4-(1-bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO.C2H2O4/c1-16-7-6-13-22(15-16)12-4-5-14-23-19-11-10-17-8-2-3-9-18(17)20(19)21;3-1(4)2(5)6/h2-3,8-11,16H,4-7,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGACUJNDSGHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]-3-methylpiperidine;oxalic acid

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